

Application Notes and Protocols for Live-Cell Imaging of Cep164 Dynamics

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Compound of Interest

Compound Name: CEP1612

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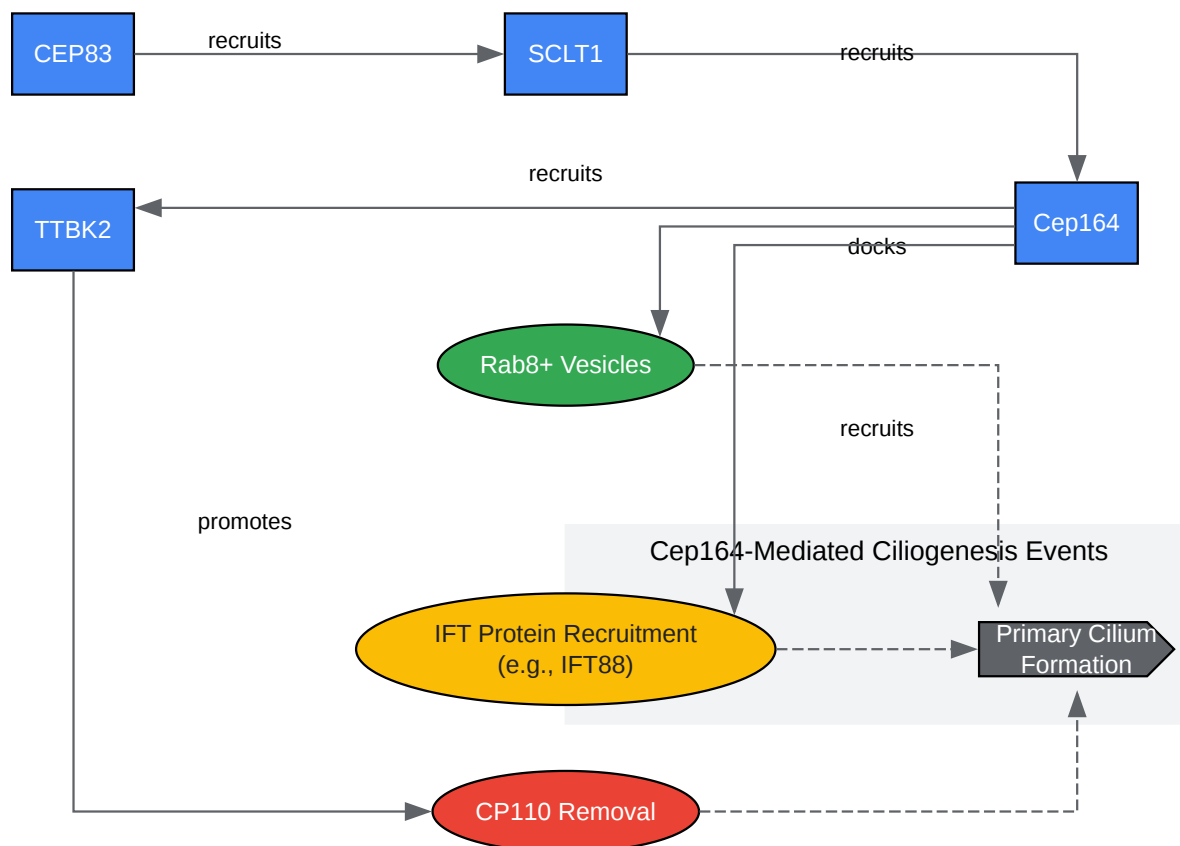
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Introduction

Centrosomal protein 164 (Cep164) is a key component of the distal appendages of the mother centriole, which transforms into the basal body to initiate the formation of the primary cilium.[1] The primary cilium is a microtubule-based sensory organelle that plays critical roles in signaling pathways essential for development and cellular homeostasis.[1] Cep164 is indispensable for the early stages of ciliogenesis, specifically in docking the basal body to the cell membrane.[2] [3] Live-cell imaging has become an invaluable tool for dissecting the spatiotemporal dynamics of proteins like Cep164, offering insights into the assembly and function of the primary cilium in real-time.[4][5] These application notes provide detailed protocols for visualizing and quantifying Cep164 dynamics at the centrosome, intended for researchers in cell biology and professionals in drug development investigating ciliopathies and related cellular processes.

Signaling Pathway and Recruitment of Cep164

Cep164 functions within a hierarchical protein network at the distal appendages.[6] Its recruitment and function are critical for subsequent steps in ciliogenesis, including the recruitment of Tau tubulin kinase 2 (TTBK2), which is essential for the removal of inhibitory factors and the initiation of axoneme extension.[7][8] Furthermore, Cep164 is crucial for anchoring preciliary vesicles at the mother centriole via its interaction with Rab8 and its guanine nucleotide exchange factor, Rabin8.[9][10]



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Caption: Hierarchical recruitment pathway of Cep164 and its downstream effectors in ciliogenesis.

Quantitative Data Summary: Functional Roles of Distal Appendage Proteins

Recent studies have categorized distal appendage (DA) proteins into distinct functional modules that regulate either the assembly or disassembly of the primary cilium.[2][11] This classification is crucial for interpreting dynamic data from live-cell imaging experiments.

Protein	Functional Module	Primary Role in Ciliary Dynamics	Key Interactions
Cep164	Assembly	Essential for basal body docking and ciliary vesicle recruitment.[2][3]	TTBK2, Rab8, NPHP1, IFT88[3][7]
CEP83	Assembly	Essential for ciliary assembly and centriole docking.[2][12]	SCLT1, CEP89[6]
SCLT1	Assembly	Essential for ciliary assembly.[2]	CEP164, ANKRD26[6]
CEP89	Disassembly	Regulates the kinetics of ciliary disassembly.[2][11]	
FBF1	Disassembly	Specifically regulates ciliary disassembly.[2][11]	

Experimental Protocols

Protocol 1: Live-Cell Imaging of Fluorescently-Tagged Cep164

This protocol details the procedure for preparing cells and acquiring time-lapse images of Cep164 dynamics during ciliogenesis. The human telomerase immortalized retinal pigment epithelial (hTERT-RPE1) cell line is recommended due to its robust and well-characterized ciliogenesis upon serum starvation.[13]

1. Cell Line Preparation (Choose one option):

- A) Transient Transfection:
 - Plate hTERT-RPE1 cells on glass-bottom dishes suitable for high-resolution microscopy.

- At 60-80% confluency, transfect cells with a plasmid encoding Cep164 fused to a fluorescent protein (e.g., GFP-Cep164) using a lipid-based transfection reagent according to the manufacturer's instructions.
- Allow 24 hours for protein expression before inducing ciliogenesis. Note: Overexpression may lead to artifacts; use the lowest possible plasmid concentration that gives a detectable signal.[\[3\]](#)
- B) Stable Cell Line Generation:
 - Generate a stable cell line expressing fluorescently-tagged Cep164 using lentiviral transduction or a system like Flp-In T-REx for inducible expression. This provides more uniform expression levels.[\[13\]](#)
 - Select and expand a clonal population with expression levels close to endogenous levels.
- C) Endogenous Tagging (Recommended):
 - Use CRISPR/Cas9-mediated genome editing to insert a fluorescent tag (e.g., mNeonGreen) at the endogenous Cep164 locus in hTERT-RPE1 cells.[\[14\]](#)
 - This method avoids overexpression artifacts and ensures physiological protein dynamics.[\[14\]](#)
 - Validate correct integration and expression by PCR, sequencing, and Western blot.

2. Induction of Ciliogenesis:

- Once cells reach 100% confluency, wash them twice with phosphate-buffered saline (PBS).
- Replace the growth medium (e.g., DMEM/F12 with 10% FBS) with serum-free medium to induce cell cycle arrest and promote ciliogenesis.[\[3\]](#)
- Incubate cells in serum-free medium for 24-48 hours. Ciliogenesis typically initiates within this timeframe.

3. Live-Cell Imaging Setup:

- Use a spinning-disk confocal microscope equipped with a high-sensitivity camera and an environmental chamber.[\[4\]](#)[\[15\]](#)
- Maintain physiological conditions throughout the imaging experiment: 37°C and 5% CO₂.
- Use a CO₂-independent imaging medium (e.g., Leibovitz's L-15 or custom formulations) to maintain pH stability.[\[16\]](#)
- Select a 60x or 100x oil-immersion objective with a high numerical aperture ($NA \geq 1.4$) for optimal resolution.

4. Image Acquisition:

- Identify cells with fluorescently-labeled Cep164 localized to a single punctum (the mother centriole) per centrosome.[\[1\]](#)
- To monitor the recruitment and dynamics of Cep164, acquire multi-channel, time-lapse images. A second channel with a basal body marker (e.g., Centrin-RFP) can aid in tracking.[\[4\]](#)
- Capture Z-stacks (e.g., 15 stacks with a 0.5 μm interval) at each time point to ensure the basal body remains in focus.[\[4\]](#)
- Set the time interval based on the process being studied. For recruitment kinetics during early ciliogenesis, an interval of 5-10 minutes is appropriate.[\[4\]](#)
- Minimize phototoxicity by using the lowest possible laser power and exposure time that provides an adequate signal-to-noise ratio.[\[17\]](#)

Protocol 2: Quantitative Image Analysis

This protocol outlines basic steps for extracting quantitative data from the time-lapse image series.

1. Image Pre-processing:

- Use software like ImageJ/Fiji or MATLAB for analysis.

- Generate maximum intensity projections of the Z-stacks for each time point to visualize the centrosome clearly.
- Apply a background subtraction algorithm to reduce noise.

2. Measurement of Cep164 Recruitment:

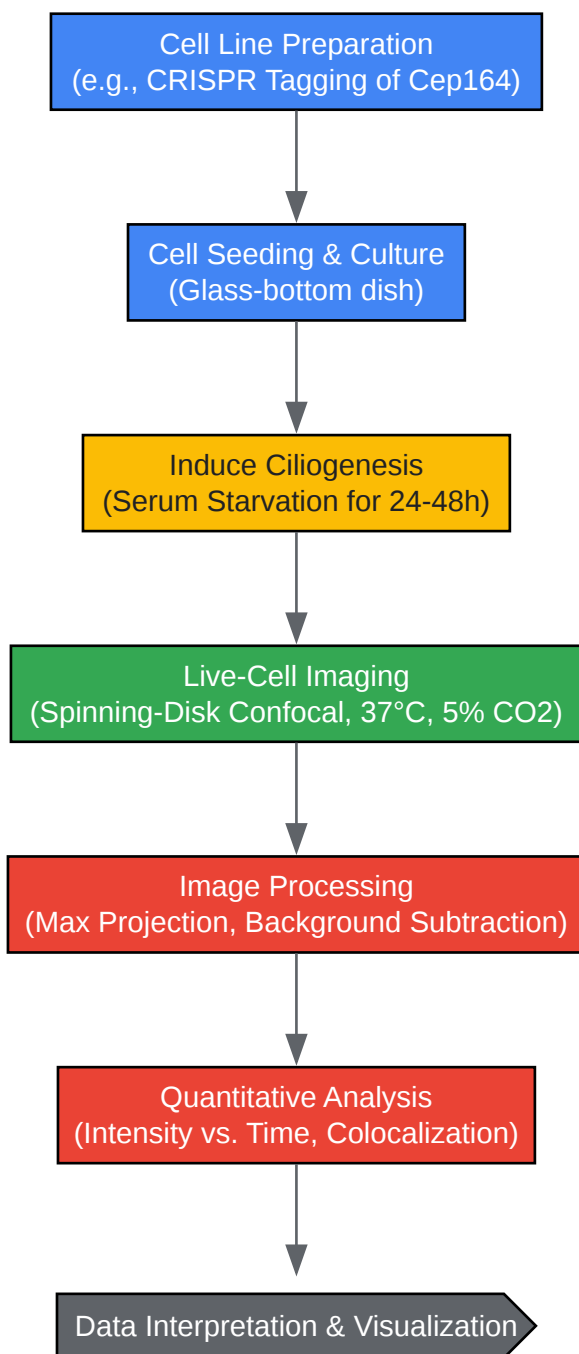
- Define a region of interest (ROI) of a fixed size around the Cep164 signal at the basal body for each time point.
- Measure the mean or integrated fluorescence intensity within the ROI for each frame.
- Plot the fluorescence intensity over time to generate a recruitment curve. This can be used to determine the rate and extent of Cep164 accumulation at the basal body upon induction of ciliogenesis.

3. Colocalization Analysis:

- For multi-color imaging experiments (e.g., Cep164-GFP and TTBK2-RFP), perform colocalization analysis.
- Calculate Pearson's or Manders' colocalization coefficients for the signals at the basal body to quantify the degree of spatial overlap between Cep164 and its binding partners over time.

Experimental Workflow

The overall process from cell preparation to final data analysis follows a structured workflow.



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Caption: General workflow for live-cell imaging and quantitative analysis of Cep164 dynamics.

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